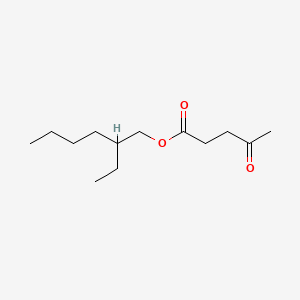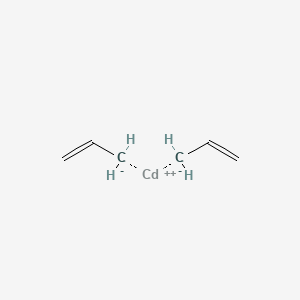
Tris(4-fluorophenyl)(methyl)phosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(4-fluorophenyl)(methyl)phosphanium bromide is an organophosphorus compound that features a phosphorus atom bonded to three 4-fluorophenyl groups and one methyl group, with a bromide counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-fluorophenyl)(methyl)phosphanium bromide typically involves the reaction of tris(4-fluorophenyl)phosphine with methyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
(FC6H4)3P+CH3Br→(FC6H4)3PCH3+Br−
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Tris(4-fluorophenyl)(methyl)phosphanium bromide can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The phosphorus center can be oxidized or reduced under appropriate conditions, leading to different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the phosphorus center.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to its lower oxidation state.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phosphonium salts can be formed.
Oxidation Products: Oxidation can lead to the formation of phosphine oxides.
Reduction Products: Reduction can yield phosphines with lower oxidation states.
科学的研究の応用
Tris(4-fluorophenyl)(methyl)phosphanium bromide has several applications in scientific research:
Organic Synthesis: It serves as a ligand in various catalytic reactions, including cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Pharmaceuticals: The compound is used as an intermediate in the synthesis of pharmaceutical agents.
Materials Science: It is employed in the development of advanced materials, including polymers and coordination complexes.
作用機序
The mechanism of action of Tris(4-fluorophenyl)(methyl)phosphanium bromide involves its ability to act as a ligand and participate in coordination chemistry. The phosphorus center can coordinate with metal ions, facilitating various catalytic processes. The fluorophenyl groups enhance the compound’s stability and reactivity, making it a valuable component in catalytic systems .
類似化合物との比較
Similar Compounds
Tris(4-fluorophenyl)phosphine: Similar in structure but lacks the methyl group and bromide ion.
Tris(4-trifluoromethylphenyl)phosphine: Contains trifluoromethyl groups instead of fluorophenyl groups.
Tetrakis(4-bromophenyl)phosphonium bromide: Contains bromophenyl groups instead of fluorophenyl groups.
Uniqueness
Tris(4-fluorophenyl)(methyl)phosphanium bromide is unique due to the presence of both fluorophenyl groups and a methyl group, which confer distinct electronic and steric properties. These features make it particularly effective in specific catalytic applications and enhance its stability compared to other phosphonium salts.
特性
CAS番号 |
61249-18-1 |
|---|---|
分子式 |
C19H15BrF3P |
分子量 |
411.2 g/mol |
IUPAC名 |
tris(4-fluorophenyl)-methylphosphanium;bromide |
InChI |
InChI=1S/C19H15F3P.BrH/c1-23(17-8-2-14(20)3-9-17,18-10-4-15(21)5-11-18)19-12-6-16(22)7-13-19;/h2-13H,1H3;1H/q+1;/p-1 |
InChIキー |
SMJCNRPKHZFBAV-UHFFFAOYSA-M |
正規SMILES |
C[P+](C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















